N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide is a chemical compound characterized by its complex structure and potential applications in various fields. Its molecular formula is , with a molecular weight of approximately 312.39 g/mol. This compound is primarily classified as a sulfonamide due to the presence of the sulfonamide functional group, which is known for its biological activity.
The synthesis of N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide typically involves several key steps:
The molecular structure can be represented by the following details:
Property | Data |
---|---|
CAS Number | 13621-75-5 |
Molecular Formula | C₁₄H₂₀N₂O₄S |
Molecular Weight | 312.39 g/mol |
IUPAC Name | N,4-dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzenesulfonamide |
InChI Key | JNEHFIIETOHOAS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCN2CCOC2=O |
The structural representation indicates a sulfonamide group attached to a dimethyl-substituted benzene ring and an oxazolidinone-containing propyl chain .
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Sodium hydride | Dimethylformamide |
The mechanism of action for N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide involves its interaction with specific biological targets. While detailed mechanisms are still under investigation, it is hypothesized that this compound may affect enzymatic pathways or cellular processes due to its structural similarities with known inhibitors in biological systems .
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties suggest that while the compound may be soluble in organic solvents, its application in aqueous environments may be limited .
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide has several potential applications:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: